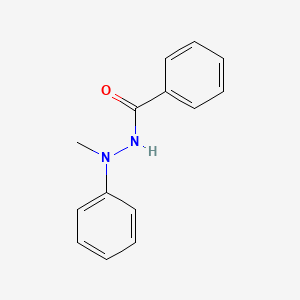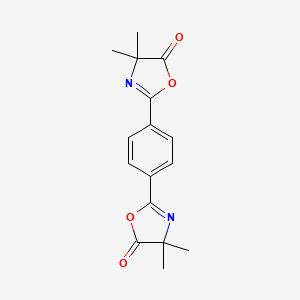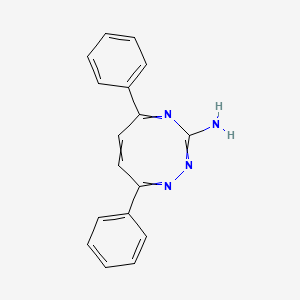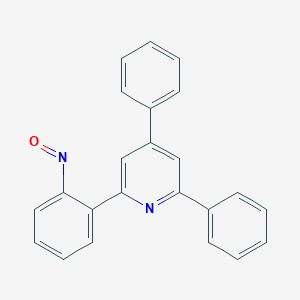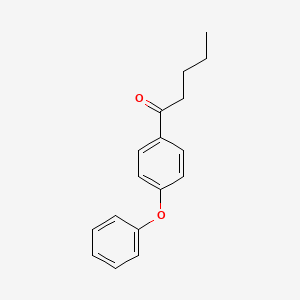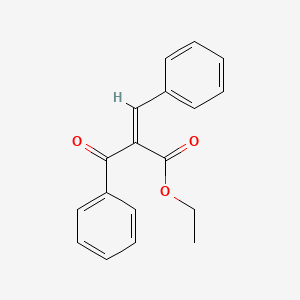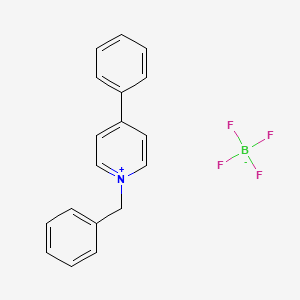
N-Benzyl-4-phenyl pyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-phenyl pyridinium tetrafluoroborate is a pyridinium salt that has garnered interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-phenyl pyridinium tetrafluoroborate typically involves the oxidation of 4-phenylpyridine followed by benzylation. One common method includes the oxidation of 4-phenylpyridine using meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This intermediate is then treated with benzyl bromide in the presence of a base to yield N-Benzyl-4-phenyl pyridinium bromide. Finally, the bromide salt is converted to the tetrafluoroborate salt using sodium tetrafluoroborate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-phenyl pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Benzyl bromide and other alkyl halides are used for substitution reactions
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts .
Scientific Research Applications
N-Benzyl-4-phenyl pyridinium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-4-phenyl pyridinium tetrafluoroborate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can participate in electron transfer reactions, influencing various biochemical pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl pyridinium chloride
- N-Benzyl-4-methyl pyridinium bromide
- N-Benzyl-4-phenyl pyridinium chloride
Uniqueness
N-Benzyl-4-phenyl pyridinium tetrafluoroborate is unique due to its specific combination of the benzyl and phenyl groups attached to the pyridinium ring, which imparts distinct chemical and physical properties. The tetrafluoroborate anion also contributes to its stability and solubility in various solvents .
Properties
IUPAC Name |
1-benzyl-4-phenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N.BF4/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;2-1(3,4)5/h1-14H,15H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVQQUUTKKXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
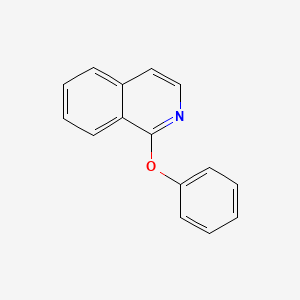
![1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide](/img/structure/B7777899.png)
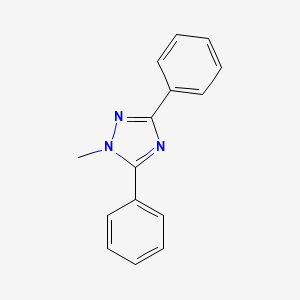
![8-Tetradecyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B7777901.png)
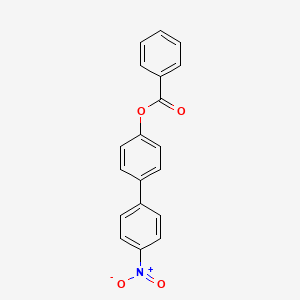
![2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one](/img/structure/B7777917.png)
